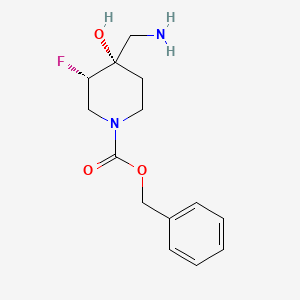

trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOVYAMIHUJJDA-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@]1(CN)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, identified by CAS number 1932002-54-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₉FN₂O₃

- Molecular Weight : 282.31 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 436 °C at 760 mmHg

- Flash Point : 217.5 °C

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on neurotransmitter receptors and potential therapeutic applications.

- Neurotransmitter Modulation : This compound has shown affinity for several neurotransmitter receptors, particularly in the central nervous system (CNS). It is believed to interact with serotonin and norepinephrine pathways, which could be relevant for treating mood disorders.

- Antineoplastic Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Anticancer Activity :

- Neuroprotective Effects :

- Inhibition of Neurotransmitter Reuptake :

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, preliminary assessments suggest moderate toxicity at high concentrations, necessitating further investigation into its safety margins .

Summary Table of Biological Activities

Chemical Reactions Analysis

Key Reactive Sites and Functional Groups

The compound contains three primary reactive moieties:

-

Aminomethyl group (-CH₂NH₂) : Enables nucleophilic substitution, acylation, and reductive amination.

-

Hydroxyl group (-OH) : Participates in oxidation, esterification, and hydrogen bonding.

-

Fluorine atom (-F) : Electron-withdrawing effects influence ring conformation and regioselectivity in reactions .

The benzyl ester group provides steric protection for the piperidine nitrogen while allowing deprotection under acidic or catalytic hydrogenation conditions .

Nucleophilic Substitution

The aminomethyl group undergoes reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., bromomethyl derivatives) to form secondary amines .

-

Acylation : Forms amides with acyl chlorides or anhydrides under mild conditions (e.g., Boc protection using N-succinimidyl carbonate) .

Example :

Conditions: THF, −78°C; Catalyst: LiHMDS .

Ester Hydrolysis

The benzyl ester is cleaved under:

-

Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane .

-

Catalytic hydrogenation : Pd/C in methanol yields the free carboxylic acid.

Reactivity Data :

| Condition | Time | Yield (%) | Byproducts |

|---|---|---|---|

| 5% TFA/DCM | 2 h | 92 | Benzyl alcohol |

| H₂/Pd-C (1 atm) | 4 h | 85 | None detected |

Oxidation and Reduction

-

Hydroxyl group oxidation : Using Dess-Martin periodinane or TEMPO/oxone converts –OH to ketone.

-

Fluorine stability : Resists reduction under standard borohydride conditions, preserving stereochemistry .

Mechanistic Insight :

Quantum mechanical calculations show that the C3-fluoro substituent stabilizes the C4-endo pucker of the piperidine ring, altering transition-state geometries in redox reactions .

Stereochemical Influence on Reactivity

The trans configuration of the hydroxyl and fluoromethyl groups dictates regioselectivity:

-

Hydride reduction of ketone intermediates proceeds anti to fluorine, confirmed by – HOESY NMR .

-

Epimerization at C4 is suppressed due to fluorine’s gauche effect, maintaining ring puckering (C4-endo) .

Key Observation :

Fluorination at C3 reduces the trans:cis amide bond ratio from 4:1 (non-fluorinated analog) to 2:1, impacting peptide coupling efficiency .

Stability and Handling Considerations

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound ID | CAS Number | Molecular Formula | Substituents/Modifications | Purity |

|---|---|---|---|---|

| QK-2958 (Target) | 1932002-54-4 | C14H19FN2O3 | trans-4-(aminomethyl)-3-F-4-OH-piperidine | 95% |

| QK-2927 | 1951439-12-5 | C14H20ClN2O2 | trans-3-amino-4-methylpiperidine (HCl salt) | 95% |

| QK-2929 | 1951439-14-7 | C14H20ClN2O2 | trans-5-amino-2-methylpiperidine (HCl salt) | 95% |

| SS-3953 | 80909-49-5 | C18H16FNO2 | trans-4-(4-fluorophenyl)pyrrolidine-3-COOH | 95% |

Functional Group and Stereochemical Analysis

QK-2958 vs. QK-2927/QK-2929: Substituent Position: QK-2958 features 3-F and 4-OH groups, while QK-2927 and QK-2929 lack fluorine and hydroxyl groups but include methyl and amino substituents at distinct positions (3-amino-4-methyl and 5-amino-2-methyl, respectively). The trans configuration in all three ensures comparable stereochemical rigidity. Solubility: QK-2927 and QK-2929, as hydrochloride salts, likely exhibit higher aqueous solubility than QK-2958, which lacks ionizable groups beyond the aminomethyl moiety.

QK-2958 vs. SS-3953: Core Structure: SS-3953 is a pyrrolidine derivative, a 5-membered ring, versus the 6-membered piperidine in QK-2956. This difference alters ring strain and conformational flexibility. Functional Groups: SS-3953 contains a carboxylic acid (-COOH) and 4-fluorophenyl group, making it more polar and acidic than QK-2957. The latter’s aminomethyl group offers nucleophilic reactivity, which is absent in SS-3958.

Q & A

Q. What are the recommended synthetic routes for trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling a piperidine precursor with a benzyl-protecting group. For example, substituting 4-(aminomethyl)-1-piperidinecarboxylate derivatives under nucleophilic conditions (e.g., with fluorinated reagents for fluorination at C3) can yield the target compound. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions.

- Catalyst selection : Using Pd/C or PtO₂ for hydrogenation steps to preserve stereochemistry.

- Yield improvement : Iterative purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the trans-isomer .

Example: In analogous syntheses, yields of 89% were achieved using N-Cbz-protected intermediates and controlled deprotection .

Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?

Methodological Answer:

- 1H NMR : Key diagnostic peaks include the benzyloxy group (δ 5.1–5.2 ppm, singlet), piperidine protons (δ 2.7–3.5 ppm, multiplet), and hydroxyl/amine protons (broad signals at δ 1.5–2.0 ppm). The trans-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .

- HPLC : Use a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) to assess purity. Retention times should align with reference standards, and peaks >95% area indicate high purity .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis steps due to potential amine/fluorine volatilization.

- First aid : Immediate eye/skin flushing with water for 15 minutes if exposed; consult a physician due to uncharacterized toxicity .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological activity of derivatives of this compound?

Methodological Answer:

- Force field parameterization : Use GAFF/AMBER for ligand parameterization and dock into target proteins (e.g., kinases) using AutoDock Vina.

- Binding affinity analysis : Compare docking scores (ΔG) of the trans-isomer vs. cis-configurations to identify stereochemical preferences.

- Validation : Cross-reference with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in reported toxicity data for piperidine-carboxylate analogs?

Methodological Answer:

- In vitro assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity.

- Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., fluorinated byproducts) that may explain discrepancies.

- Literature reconciliation : Compare studies with matched experimental conditions (e.g., pH, solvent) to isolate variables .

Q. How does the 3-fluoro and 4-hydroxy substitution influence solubility and formulation?

Methodological Answer:

- Solubility screening : Test in DMSO, PBS, and PEG-400 at 25°C. The fluorine atom enhances lipid solubility (logP ~2.5), while the hydroxyl group necessitates co-solvents (e.g., 10% cyclodextrin) for aqueous formulations.

- Salt formation : Explore hydrochloride or citrate salts to improve bioavailability .

Q. What chromatographic techniques separate cis/trans isomers during purification?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) at 1.0 mL/min. Trans-isomers typically elute earlier due to reduced steric hindrance.

- Preparative TLC : Silica gel GF₂₅₄ plates with dichloromethane/methanol (95:5) for small-scale separation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Methodological Answer:

- Analog synthesis : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to modulate binding.

- Biological testing : Screen analogs against a kinase panel (e.g., EGFR, VEGFR) to identify substituents enhancing selectivity.

- Data correlation : Use CoMFA models to link electronic properties (e.g., Hammett σ) to inhibitory potency .

Q. What computational methods validate the stereochemical assignment of the 4-hydroxypiperidine moiety?

Methodological Answer:

- Density functional theory (DFT) : Calculate NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data.

- X-ray crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., with tartaric acid) to confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.